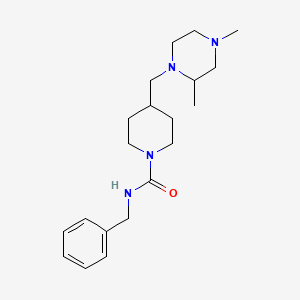

![molecular formula C5H11ClN4 B2773611 [1-(偶氮甲基)环丙基]甲胺;盐酸盐 CAS No. 2375268-76-9](/img/structure/B2773611.png)

[1-(偶氮甲基)环丙基]甲胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride, also known as AMCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclopropyl-containing compound that is used as a building block for the synthesis of various biologically active molecules.

科学研究应用

阳离子交换色谱和选择性络合

[1-(叠氮甲基)环丙基]甲胺的合成研究证明了阳离子交换色谱和选择性络合可用于从粗混合物中分离出复杂胺的纯盐酸盐。此技术可能会应用于纯化“[1-(叠氮甲基)环丙基]甲胺;盐酸盐”(Geue & Searle, 1983)。

抗抑郁药舍曲林的合成

高效抗抑郁药舍曲林盐酸盐的新型工业合成涉及使用N-氧化物中间体,证明了该工艺可能适用于合成结构相关的化合物,如“[1-(叠氮甲基)环丙基]甲胺;盐酸盐”(Vukics 等,2002)。

环丙烷核苷类似物的合成

通过N-氰基甲基嘧啶二酮碱基与表溴代环氧丙烷缩合合成环丙烷核苷类似物,说明了一种可能与生成“[1-(叠氮甲基)环丙基]甲胺;盐酸盐”的衍生物相关的方法(Grangier 等,1994)。

1-芳基甲基-2-(氰基甲基)氮丙啶的合成

使用DMSO中的氰化钾从2-(溴甲基)氮丙啶制备1-芳基甲基-2-(氰基甲基)氮丙啶,然后进行环转化,这提供了一种合成途径,可以洞察如何处理基于环丙胺的结构,如“[1-(叠氮甲基)环丙基]甲胺;盐酸盐”(D’hooghe 等,2006)。

环丙烯亚胺催化的对映选择性曼尼希反应

利用环丙烯亚胺催化甘氨酸亚胺与N-Boc-亚胺之间的曼尼希反应,并具有高对映和非对映控制,可以为复杂胺衍生物的开发提供信息,可能包括“[1-(叠氮甲基)环丙基]甲胺;盐酸盐”(Bandar & Lambert, 2013)。

作用机制

Target of Action

It is often used as a reagent for the synthesis of esomeprazole analogs , which are known to act on the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells .

Mode of Action

As a reagent in the synthesis of esomeprazole analogs , it may contribute to the inhibition of the proton pump in the stomach, reducing the secretion of gastric acid .

Biochemical Pathways

As a reagent in the synthesis of esomeprazole analogs , it may play a role in the gastric acid secretion pathway by inhibiting the H+/K+ ATPase enzyme .

Pharmacokinetics

As a reagent in the synthesis of esomeprazole analogs , it may contribute to their pharmacokinetic properties. Esomeprazole is well absorbed in the stomach and is metabolized in the liver. It is primarily excreted in the urine .

Result of Action

As a reagent in the synthesis of esomeprazole analogs , it may contribute to their effects, which include the reduction of gastric acid secretion .

属性

IUPAC Name |

[1-(azidomethyl)cyclopropyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c6-3-5(1-2-5)4-8-9-7;/h1-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPAKGHOJLEVCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)CN=[N+]=[N-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2773528.png)

![N-(2-methoxy-5-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2773529.png)

![2-({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B2773530.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2773536.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B2773543.png)

![3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B2773551.png)